molecular formula C13H10Cl2N2O B1385118 3-Amino-N-(2,3-dichlorophenyl)benzamide CAS No. 1018501-14-8

3-Amino-N-(2,3-dichlorophenyl)benzamide

Cat. No. B1385118
M. Wt: 281.13 g/mol
InChI Key: LMYGIAUOTDEEIZ-UHFFFAOYSA-N
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Description

“3-Amino-N-(2,3-dichlorophenyl)benzamide” is a biochemical used for proteomics research . It has a molecular formula of C13H10Cl2N2O and a molecular weight of 281.14 .


Synthesis Analysis

The synthesis of similar compounds involves reactions of acyl chloride compounds with arylamine compounds . For example, 3,5-dichlorobenzoyl chloride is an important substrate in the syntheses of various benzamide derivatives .

Scientific Research Applications

  • Structural Analysis and Conformational Studies

    • The compound, similar to other benzanilides, exhibits specific bond conformations. Studies have shown that the N—H and C=O bonds in its structure are arranged anti to each other. The amide group forms a notable dihedral angle with the benzoyl ring, contributing to the molecule's overall structure (Gowda et al., 2008).
  • Synthesis of Benzamide Derivatives

    • The compound has been utilized in the synthesis of various benzamide derivatives. These derivatives are formed through a three-component reaction involving primary amines and 2-bromoacethophenone, demonstrating the versatility of this compound in synthetic chemistry (Sabbaghan & Hossaini, 2012).
  • Antimicrobial Screening

    • Derivatives of 3-Amino-N-(2,3-dichlorophenyl)benzamide have been synthesized and characterized for their antimicrobial properties. These compounds show moderate to excellent activities against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Rajput & Sharma, 2021).
  • Spectroscopic Analysis

    • Spectroscopic techniques like UV-vis, FT-IR, and FT-Raman have been employed to study the vibrational, electronic, and nonlinear optical properties of N-aryl ring substituted compounds related to 3-Amino-N-(2,3-dichlorophenyl)benzamide. These studies provide valuable insights into the electronic properties and substituent effects on the compound's structure (Rao, Mohan, & Veeraiah, 2015).
  • Molecular Docking and Drug Design

    • In the context of drug design, molecular docking studies have been conducted to understand the interaction of related benzamide compounds with biological targets, such as dopamine receptors. These studies are crucial for the development of new therapeutic agents (Leopoldo et al., 2002).
  • Cytotoxic Activity and Cancer Research

    • Derivatives of 3-Amino-N-(2,3-dichlorophenyl)benzamide have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines. This research is significant for understanding the compound's potential in cancer therapy (El Gaafary et al., 2021).

properties

IUPAC Name

3-amino-N-(2,3-dichlorophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O/c14-10-5-2-6-11(12(10)15)17-13(18)8-3-1-4-9(16)7-8/h1-7H,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMYGIAUOTDEEIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)NC2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-N-(2,3-dichlorophenyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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